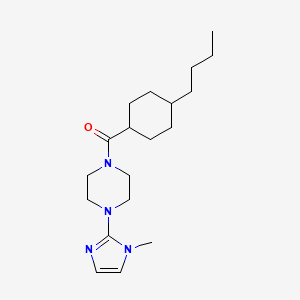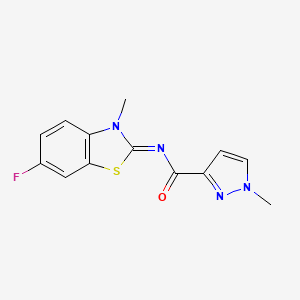
1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine (BCHIMP) is a novel synthetic compound with potential applications in scientific research. It is a derivative of the cyclohexanecarbonyl piperazine family of compounds, and is characterized by its unique structure consisting of a butyl group attached to a cyclohexane ring, with a methyl-imidazol-2-yl group attached to the piperazine nitrogen. BCHIMP has been used as a substrate in various biochemical and physiological studies, and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is not fully understood. However, it is believed that 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine acts as a substrate for cytochrome P450 enzymes, allowing them to catalyze the metabolism of drugs and other xenobiotic compounds. 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has also been found to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine have not been extensively studied. However, it has been found to have a variety of biochemical and physiological effects. For example, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the body, which can have both beneficial and adverse effects on the body, depending on the dose and duration of exposure. 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has also been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other xenobiotic compounds.
实验室实验的优点和局限性
1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has several advantages as a substrate and inhibitor for lab experiments. It is a relatively stable compound, and its structure is easily modified to create derivatives with different biochemical and physiological effects. Furthermore, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in lab experiments. For example, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is not as potent as some other compounds, and its effects may not be as pronounced. In addition, its mechanism of action is not fully understood, so its effects may not be predictable.
未来方向
There are many potential future directions for the use of 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine in scientific research. For example, further research could be conducted to determine its effects on other enzymes, metabolic pathways, and physiological processes. In addition, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine could be used as a tool to study the effects of drug metabolism and drug-drug interactions. Furthermore, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine could be used to develop novel drugs that target specific enzymes or metabolic pathways. Finally, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine could be used as a substrate or inhibitor in the development of novel biomarkers for the diagnosis and treatment of various diseases.
合成方法
1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can be synthesized by a two-step process. First, the cyclohexanecarbonyl piperazine is prepared by the reaction of cyclohexanecarboxylic acid and piperazine, followed by the addition of a butyl group to the cyclohexanecarboxyl group. The second step involves the attachment of a methyl-imidazol-2-yl group to the piperazine nitrogen. This can be achieved through the reaction of the cyclohexanecarbonyl piperazine with methyl-imidazol-2-yl chloride. The resulting compound is 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine.
科学研究应用
1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has been used in a variety of scientific research applications, including in the study of enzyme kinetics, enzyme inhibition, enzyme-substrate interactions, and metabolic pathways. In particular, 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has been used as a substrate in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotic compounds in the body. 1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has also been used as an inhibitor of various enzymes, including cytochrome P450 enzymes, and as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
(4-butylcyclohexyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-3-4-5-16-6-8-17(9-7-16)18(24)22-12-14-23(15-13-22)19-20-10-11-21(19)2/h10-11,16-17H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVVKZRCQUIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylcyclohexanecarbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530417.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530421.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-(propan-2-yl)-1,3-benzothiazole](/img/structure/B6530423.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530426.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530440.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530446.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530465.png)

![ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530481.png)
![2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide](/img/structure/B6530502.png)
![2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide](/img/structure/B6530517.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide](/img/structure/B6530520.png)
![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)